molecular formula C11H9ClN2O2 B2631528 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1516997-17-3

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2631528
CAS No.: 1516997-17-3
M. Wt: 236.66
InChI Key: SZOJKDNSKVKTLT-UHFFFAOYSA-N
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Description

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of hydrogenated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
  • 4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Biological Activity

4-Chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a chlorine atom at the 4-position and a 4-methylphenyl group at the 5-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C11H10ClN2O2
CAS Number 1516997-17-3
Molecular Weight 236.66 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown significant activity against various cancer cell lines, including lung, brain, colorectal, and breast cancer cells. For instance:

  • In vitro Studies : Compounds with similar structures to this compound exhibited IC50 values ranging from 0.01 µM to 49.85 µM against multiple cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Case Study : A study reported that pyrazole derivatives inhibited tumor growth in vivo, demonstrating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators, which is crucial in conditions such as arthritis and other inflammatory diseases.

  • In vitro Findings : Some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating significant potential for therapeutic use .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in tumor proliferation or inflammatory processes.
  • Receptor Modulation : It may interact with receptors that regulate cell growth and inflammation, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Activity Profile
4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acidExhibits moderate anticancer activity
4-chloro-5-(4-methylphenyl)-1H-pyrazole-3-carboxamideShows significant anti-inflammatory effects

Properties

IUPAC Name

4-chloro-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOJKDNSKVKTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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